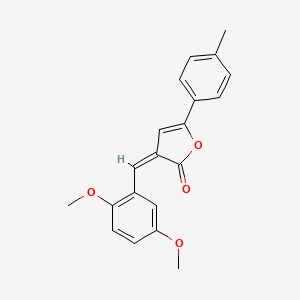

![molecular formula C16H19F3N4O2 B5501146 N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)

N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have attracted interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. The specific compound is part of this family and is synthesized through a series of chemical reactions that introduce functional groups contributing to its unique properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 5-aminopyrazoles with trifluoromethylated compounds. For instance, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines employs ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate as a precursor. This precursor undergoes several reaction steps, including condensation and cyclization, to form the pyrazolo[1,5-a]pyrimidine core structure (Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused with a pyrimidine ring. The introduction of a trifluoromethyl group significantly affects the molecule's electronic properties and reactivity. The molecular structure and crystallography of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been determined, showcasing the impact of substituents on the overall molecular configuration (Liu et al., 2016).

科学的研究の応用

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structural modifications of these compounds aimed at enhancing their biological efficacy. Some derivatives showed significant cytotoxic effects against cancer cell lines, including HCT-116 and MCF-7, and demonstrated inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Fluorescent Molecule Applications

Trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives were synthesized and identified as novel fluorescent molecules. Their fluorescence intensity was found to be stronger than that of their methyl analogues, suggesting potential applications as fluorophores for binding site identification and imaging purposes (Wu et al., 2006).

Fungicidal Activity

Pyrazolo[1,5-a]pyrimidine derivatives were synthesized as structural analogues of the systemic fungicide carboxin. The simplest derivative showed a high level of fungicidal activity in fungal growth assays of Basidiomycete species, highlighting their potential as new fungicidal agents (Huppatz, 1985).

Antiviral Activity Against Avian Influenza

Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and showed significant antiviral activities against the avian influenza A virus (subtype H5N1). This research opens avenues for the development of new antiviral drugs targeting specific influenza strains (Hebishy et al., 2020).

PET Imaging Agent for Neuroinflammation

A pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative was synthesized as a potential PET imaging agent for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the compound's potential in the development of diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).

特性

IUPAC Name |

N-ethyl-5-methyl-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2/c1-3-22(9-11-5-4-6-25-11)15(24)12-8-20-23-13(16(17,18)19)7-10(2)21-14(12)23/h7-8,11H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESJCLXPAXSKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCO1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)

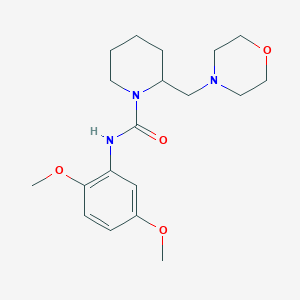

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

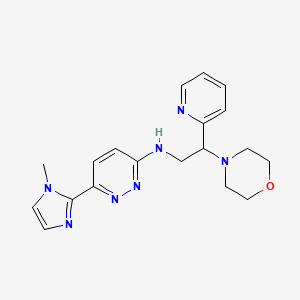

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

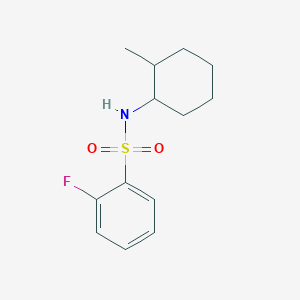

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)